molecular formula C18H20FNO B12625183 (2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine CAS No. 920798-55-6

(2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine

Cat. No.: B12625183
CAS No.: 920798-55-6
M. Wt: 285.4 g/mol
InChI Key: ATYSBHOIRIIHPF-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a fluorophenyl group and a phenylethyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2-phenylethylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with 2-phenylethylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with morpholine under specific reaction conditions, such as the presence of a catalyst and controlled temperature, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors, precise temperature control, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine
  • (2S)-2-(4-bromophenyl)-4-(2-phenylethyl)morpholine
  • (2S)-2-(4-methylphenyl)-4-(2-phenylethyl)morpholine

Uniqueness

(2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

920798-55-6

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

(2S)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine

InChI

InChI=1S/C18H20FNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m1/s1

InChI Key

ATYSBHOIRIIHPF-GOSISDBHSA-N

Isomeric SMILES

C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.